4-[(5-chloro-2-methoxyphenyl)methyl]-N-(4-chlorophenyl)piperazine-1-carboxamide
Overview
Description
4-[(5-chloro-2-methoxyphenyl)methyl]-N-(4-chlorophenyl)piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a carboxamide group and two chlorinated phenyl groups, making it a subject of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-chloro-2-methoxyphenyl)methyl]-N-(4-chlorophenyl)piperazine-1-carboxamide typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 5-chloro-2-methoxybenzyl chloride with N-(4-chlorophenyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(5-chloro-2-methoxyphenyl)methyl]-N-(4-chlorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(5-chloro-2-methoxyphenyl)methyl]-N-(4-chlorophenyl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5-chloro-2-methoxyphenyl)methyl]-N-(4-chlorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-chlorophenyl)methyl]-N-(4-chlorophenyl)piperazine-1-carboxamide
- 4-[(5-chloro-2-methoxyphenyl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide
- 4-[(5-chloro-2-methoxyphenyl)methyl]-N-(4-fluorophenyl)piperazine-1-carboxamide
Uniqueness
4-[(5-chloro-2-methoxyphenyl)methyl]-N-(4-chlorophenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and chloro groups on the phenyl rings can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-[(5-chloro-2-methoxyphenyl)methyl]-N-(4-chlorophenyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O2/c1-26-18-7-4-16(21)12-14(18)13-23-8-10-24(11-9-23)19(25)22-17-5-2-15(20)3-6-17/h2-7,12H,8-11,13H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNIDFFUCXULBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CN2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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